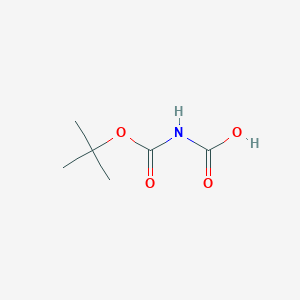
tert-Butyl hydrogen 2-imidodicarbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl hydrogen 2-imidodicarbonate can be synthesized through the reaction of tert-butyl chloroformate with ammonia or primary amines. The reaction typically occurs under mild conditions, often at room temperature, and in the presence of a base such as triethylamine .
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl hydrogen 2-imidodicarbonate undergoes various types of chemical reactions, including:
Substitution Reactions: It can be used to introduce the tert-butyl carbamate group into molecules.
Deprotonation: The compound can be deprotonated to form the corresponding potassium salt, which is then N-alkylated.
Common Reagents and Conditions
Common reagents used in reactions with this compound include alkyl halides, bases like potassium carbonate, and acids for deprotection . Typical reaction conditions involve room temperature to slightly elevated temperatures and organic solvents such as chloroform or methanol .
Major Products
The major products formed from reactions involving this compound are primary amines, especially when used in the preparation of amines from alkyl halides .
Scientific Research Applications
tert-Butyl hydrogen 2-imidodicarbonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of tert-Butyl hydrogen 2-imidodicarbonate involves the formation of a tert-butyl carbamate intermediate. This intermediate can undergo further reactions, such as deprotonation and N-alkylation, to form the desired products .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: Similar in structure but lacks the imidodicarbonate functionality.
Di-tert-butyl dicarbonate: Used as a protecting group for amines but does not form the same intermediates as tert-Butyl hydrogen 2-imidodicarbonate.
Uniqueness
This compound is unique in its ability to serve as an alternative to the Gabriel synthesis for the preparation of primary amines. Its stability and ease of handling make it a preferred reagent in many synthetic applications .
Properties
IUPAC Name |
(2-methylpropan-2-yl)oxycarbonylcarbamic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO4/c1-6(2,3)11-5(10)7-4(8)9/h1-3H3,(H,7,10)(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWUQRUIBJJBKLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00572717 |
Source


|
| Record name | tert-Butyl hydrogen 2-imidodicarbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00572717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57880-24-7 |
Source


|
| Record name | tert-Butyl hydrogen 2-imidodicarbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00572717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














